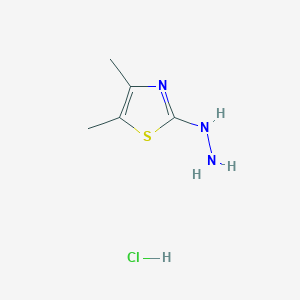

2-Hydrazino-4,5-dimethyl-1,3-thiazole hydrochloride

Description

Properties

IUPAC Name |

(4,5-dimethyl-1,3-thiazol-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S.ClH/c1-3-4(2)9-5(7-3)8-6;/h6H2,1-2H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKWFIFHNPWDLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673818 | |

| Record name | 2-Hydrazinyl-4,5-dimethyl-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124285-37-6, 128608-50-4 | |

| Record name | 2-Hydrazinyl-4,5-dimethyl-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinyl-4,5-dimethyl-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazino-4,5-dimethyl-1,3-thiazole hydrochloride typically involves the reaction of 4,5-dimethylthiazole with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Diazotization and Reduction Reactions

The hydrazino group (−NH−NH₂) undergoes diazotization under acidic conditions. In the synthesis of structurally related hydrazinobenzothiazoles, 4-methyl-2-aminobenzothiazole reacts with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. Subsequent reduction with sulfites or stannous chloride (SnCl₂/HCl) yields the hydrazine derivative . For example:

-

Reaction Conditions : 0–5°C, HCl (12 M), NaNO₂ (1.05 eq.), followed by reduction with K₂SO₃ or SnCl₂.

-

Yield : Up to 76% for 4-methyl-2-hydrazinobenzothiazole hydrochloride .

This pathway highlights the compound’s susceptibility to electrophilic substitution at the diazonium stage, enabling coupling or further functionalization.

Condensation with Carbonyl Compounds

The hydrazino group reacts with aldehydes or ketones to form hydrazones, a key step in synthesizing Schiff bases. For instance:

-

Example : Reaction with 4-(3,5-dimethylpiperidin-1-yl)benzaldehyde yields thiosemicarbazone intermediates, which cyclize with phenacyl bromides to form thiazole hybrids .

-

Typical Conditions : Ethanol, reflux, catalytic acetic acid.

-

Key Product : Hydrazinyl-thiazoles with anticonvulsant and antidiabetic activities .

| Substrate | Product | Yield (%) | Biological Activity |

|---|---|---|---|

| Phenacyl bromide | 4-Phenyl-1,3-thiazole derivatives | 63–76 | Antidiabetic (IC₅₀: 8–12 µM) |

| 4-Chlorobenzaldehyde | Schiff base analogues | 70–85 | Anticancer (IC₅₀: 1.6–5.7 µM) |

Cyclization Reactions

The compound participates in heterocyclization to form fused rings. For example:

-

Reaction with Maleic Anhydride : Forms pyrrolidine-2,5-dione derivatives via nucleophilic attack at the hydrazino group .

-

Reaction with α-Haloketones : Undergoes Hantzsch thiazole synthesis to generate bis-thiazole systems .

Mechanism :

-

Thionation of acetamide intermediates to thioamides.

-

Cyclocondensation with α-bromoacetophenone derivatives.

Key Data :

-

MIC Values : Anti-tubercular derivatives show MIC = 0.09 µg/mL (e.g., compound 53 in ).

-

Anticonvulsant Activity : ED₅₀ = 18.4 mg/kg for 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one .

Acylation and Alkylation

The hydrazino group reacts with acyl chlorides or alkylating agents:

-

Acylation : Treatment with chloroacetyl chloride forms 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide .

-

Alkylation : Reaction with ethyl bromoacetate yields acetamide-linked thiazoles .

Conditions :

Applications : Derivatives exhibit pKa values of 3.02–8.34, influencing solubility and bioavailability .

Oxidation Reactions

Controlled oxidation converts the hydrazino group to azo (−N=N−) or tetrazole derivatives. For example:

-

Oxidizing Agents : H₂O₂, KMnO₄, or I₂.

-

Products : Azo-linked dimers or tetrazoles with enhanced π-conjugation .

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous media, freeing the hydrazino group for reactivity. Spectroscopic studies show two protonation sites:

Scientific Research Applications

Pharmaceutical Applications

-

Antifungal Activity

- Mechanism : The compound has shown promising antifungal properties against Candida species. In vitro studies demonstrated that derivatives of 2-hydrazino-4,5-dimethyl-1,3-thiazole exhibited lower minimum inhibitory concentrations (MIC) compared to standard antifungal agents like fluconazole .

- Case Study : A study reported two derivatives (7a and 7e) with MIC values of 7.81 μg/mL and 3.9 μg/mL against C. albicans, indicating enhanced efficacy due to structural modifications .

-

Anticancer Activity

- Mechanism : The compound's ability to induce apoptosis in cancer cells has been explored, particularly against human lung adenocarcinoma cells. The presence of specific functional groups enhances its anticancer potential.

- Case Study : Research indicated that certain thiazole derivatives showed significant cytotoxicity against various cancer cell lines with IC₅₀ values in the micromolar range .

-

Cytokine Inhibition

- Mechanism : It acts as a p38 MAP kinase inhibitor and has potential in treating inflammatory diseases by inhibiting cytokine production such as TNF-α.

- Case Study : A patent described its use in compositions aimed at treating conditions like rheumatoid arthritis and asthma through its anti-inflammatory properties .

Agricultural Applications

- Pesticidal Properties

- The compound has been investigated for its potential as a pesticide due to its biological activity against various pathogens affecting crops.

- Data suggests that thiazole derivatives can inhibit fungal growth in agricultural settings, providing an alternative to conventional pesticides.

Material Science Applications

- Photocatalytic Activity

Data Table: Biological Activities of 2-Hydrazino-4,5-dimethyl-1,3-thiazole Hydrochloride Derivatives

Mechanism of Action

The mechanism of action of 2-Hydrazino-4,5-dimethyl-1,3-thiazole hydrochloride involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Thiazole derivatives share a common heterocyclic core but differ in functional groups, which dictate their chemical behavior and applications. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison

Stability and Commercial Considerations

- The hydrochloride salt of 2-hydrazino-4,5-dimethyl-1,3-thiazole enhances solubility but may limit shelf life due to hygroscopicity. Discontinuation by suppliers underscores challenges in sourcing pure batches .

- MTT bromide remains widely available due to its standardized role in assays, with stability ensured by lyophilized formulations .

Biological Activity

2-Hydrazino-4,5-dimethyl-1,3-thiazole hydrochloride is a heterocyclic compound characterized by its unique combination of hydrazino and thiazole functionalities. This compound has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive review of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNS·HCl

- Molecular Weight : 179.67 g/mol

- IUPAC Name : this compound

The synthesis typically involves the reaction of 4,5-dimethylthiazole with hydrazine hydrate under reflux conditions, followed by purification through recrystallization.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit their activity, disrupting cellular processes and leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 3.9 μg/mL | |

| Staphylococcus aureus | 0.22 μg/mL |

The compound's mechanism against Candida involves inhibition of lanosterol C14α-demethylase, which is critical for fungal cell membrane synthesis .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, it has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC (µg/mL) | Reference |

|---|---|---|

| A-431 (human epidermoid carcinoma) | <10 µg/mL | |

| U251 (human glioblastoma) | <20 µg/mL |

The presence of specific substituents on the thiazole ring enhances its cytotoxicity, indicating a strong SAR correlation .

Study on Anticonvulsant Properties

A study investigated the anticonvulsant effects of thiazole derivatives, including this compound. The compound demonstrated protective effects in seizure models, with significant activity observed at lower doses compared to standard medications .

Research on Structure-Activity Relationships

A detailed SAR analysis revealed that modifications on the phenyl ring significantly influence the biological activity of thiazole derivatives. Electron-withdrawing groups at specific positions were found to enhance both antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hydrazino-4,5-dimethyl-1,3-thiazole hydrochloride?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. A nickel-catalyzed approach involving amido-nitrile precursors can be employed, followed by proto-demetallation and dehydrative cyclization under mild conditions . For scaled synthesis, multi-step procedures are recommended, such as refluxing intermediates in solvents like DMSO or ethanol, followed by crystallization (e.g., 65% yield achieved via ice-water precipitation) . Key reagents include hydrogen peroxide (oxidizing agent) and sodium borohydride (reducing agent), with pH and temperature control critical for purity .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer : Structural confirmation relies on:

- IR spectroscopy : To identify functional groups (e.g., hydrazine N-H stretches near 3265–3420 cm⁻¹) .

- NMR (¹H and ¹³C) : For proton environments (e.g., δ = 1.62 ppm for CH₃ groups) and carbon backbone analysis .

- Mass spectrometry (MS) : To verify molecular weight (e.g., m/z 347 for M⁺ in related thiazoles) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers at controlled room temperature. Stability tests indicate sensitivity to moisture and heat; decomposition products may include hazardous gases (e.g., HCl under thermal stress). Use desiccants and monitor via TLC or HPLC for degradation .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis?

- Methodological Answer : Contradictions in yields often arise from inconsistent catalyst loading or temperature gradients. For nickel-catalyzed routes, maintain catalyst purity (>98%) and optimize stoichiometry (1:1.2 molar ratio of precursor to catalyst). Use flow chemistry systems to ensure uniform heating and reduce side reactions . Post-reaction, employ column chromatography with silica gel (ethyl acetate/hexane gradient) for purification, achieving >95% purity .

Q. What strategies are effective for synthesizing bioactive derivatives of this compound?

- Methodological Answer :

- Condensation reactions : React with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) to form hydrazone derivatives .

- Cyclization : Treat hydrazones with thioglycolic acid to generate thiazole derivatives (e.g., 68% yield via reflux in acetic anhydride) .

- Biological screening : Use MTT assays (e.g., 48-hour exposure at 0–130 µg/mL) to evaluate cytotoxicity in cell lines like HepG2 .

Q. How to address conflicting spectral data during structural characterization?

- Methodological Answer : Contradictions in NMR/IR data may arise from tautomerism or impurities. Cross-validate with high-resolution MS and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities. For example, a singlet at δ = 4.27 ppm in ¹H-NMR corresponds to CH=N in imine derivatives, confirmed via HMBC correlations .

Q. What are the hazards associated with thermal decomposition, and how are they mitigated?

- Methodological Answer : Thermal degradation above 200°C releases HCl gas and nitrogen oxides. Use fume hoods with HEPA filters and conduct reactions in sealed reactors. Post-decomposition, neutralize residues with 10% sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.